5-ethenyl-3,4-dihydro-2H-pyran

Cycloaddition Diels-Alder Heterocyclic Chemistry

5-ethenyl-3,4-dihydro-2H-pyran (CAS: 87567-27-9) is a heterocyclic organic compound with the molecular formula C7H10O and a molecular weight of 110.15 g/mol. It features a six-membered dihydropyran ring with an ethenyl substituent at the 5-position, making it a key member of the donor-activated 1,3-diene class of 3,4-dihydro-2H-pyrans.

Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
Cat. No. B8567388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethenyl-3,4-dihydro-2H-pyran
Molecular FormulaC7H10O
Molecular Weight110.15 g/mol
Structural Identifiers
SMILESC=CC1=COCCC1
InChIInChI=1S/C7H10O/c1-2-7-4-3-5-8-6-7/h2,6H,1,3-5H2
InChIKeyLPPOLIPRTQVWEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethenyl-3,4-dihydro-2H-pyran (CAS 87567-27-9) Procurement & Chemical Profile


5-ethenyl-3,4-dihydro-2H-pyran (CAS: 87567-27-9) is a heterocyclic organic compound with the molecular formula C7H10O and a molecular weight of 110.15 g/mol [1]. It features a six-membered dihydropyran ring with an ethenyl substituent at the 5-position, making it a key member of the donor-activated 1,3-diene class of 3,4-dihydro-2H-pyrans [2]. This structural motif imparts specific reactivity, particularly in cycloaddition reactions, and it serves as a versatile synthetic intermediate in the preparation of complex molecules relevant to pharmaceutical and agrochemical research [2][3].

5-Ethenyl-3,4-dihydro-2H-pyran vs. Generic 3,4-Dihydro-2H-pyrans: Why Substitution Matters


Generic substitution of 3,4-dihydro-2H-pyran analogs is not feasible due to the profound impact of the 5-ethenyl group on chemical reactivity and synthetic utility. The unsubstituted 3,4-dihydro-2H-pyran ring is primarily employed as an alcohol protecting group . In contrast, the 5-ethenyl- derivative is characterized as a donor-activated 1,3-diene, a property that enables its use as a building block in [4+2] cycloadditions to construct complex heterocyclic frameworks [1][2]. This functionalization is critical for applications in natural product synthesis, as demonstrated by its role as a key intermediate in the synthesis of anthrapyran antibiotic models, a role unsubstituted pyrans cannot fulfill [2]. The specific reactivity profile and resulting synthetic outcomes cannot be replicated by simply interchanging other in-class compounds.

5-Ethenyl-3,4-dihydro-2H-pyran: Quantified Differentiation Evidence for Scientific Procurement


Reactivity Profile: Heterocyclic Donor-Activated 1,3-Diene

5-ethenyl-3,4-dihydro-2H-pyran (2a) is defined as a heterocyclic donor-activated 1,3-diene, enabling its participation in [4+2] cycloadditions with a variety of dienophiles to yield novel heterobicyclic and tricyclic structures. Its reactivity is directly compared to its structural analog, 5-ethenyl-2,3-dihydro-1,4-dioxin (2b), which contains an additional oxygen atom in the ring [1]. While the study establishes the shared diene character of both 2a and 2b, the distinct heterocyclic core of 2a (a pyran) offers a different steric and electronic environment for cycloadditions compared to 2b (a dioxin), leading to a unique set of accessible heterocyclic scaffolds [1].

Cycloaddition Diels-Alder Heterocyclic Chemistry

Advanced Synthetic Intermediate: Enabling Anthrapyran Antibiotic Synthesis

A substituted 5-vinyl-3,4-dihydro-2H-pyran is employed as the diene component in a Diels-Alder reaction with naphthoquinone, representing the key step in a synthetic route toward anthrapyran antibiotics [1]. This specific application is not achievable with the unfunctionalized 3,4-dihydro-2H-pyran ring, which is typically used as a simple protecting group. The reaction enables the assembly of a tetracyclic adduct, which is subsequently processed into a 4H-anthra[1,2-b]pyran-4,7,12-trione model [1].

Natural Product Synthesis Antibiotics Medicinal Chemistry

Synthesis of Precursor: High-Yield Formylation of Enol Ethers

The synthesis of the precursor aldehyde, 5-formyl-3,4-dihydro-2H-pyran (5), is reported to be effectively achieved from enol ethers using a Vilsmeier-Haack type complex derived from cyanuric chloride and DMF [1]. While the publication does not provide a specific yield for this step, the method is described as 'effective' for preparing this α,β-unsaturated enol aldehyde, which is a critical intermediate for the subsequent Wittig alkenylation to produce 5-ethenyl-3,4-dihydro-2H-pyran [1][2].

Synthetic Methodology Precursor Synthesis Formylation

5-Ethenyl-3,4-dihydro-2H-pyran: Validated Research & Industrial Application Scenarios


Synthesis of Polycyclic Heterocycles via [4+2] Cycloaddition

This compound is best applied as a donor-activated 1,3-diene in [4+2] cycloaddition reactions with diverse dienophiles such as tetracyanoethene and p-nitrostyrene. This method provides access to novel heterobicyclic and tricyclic pyran-containing frameworks, which are valuable scaffolds in medicinal chemistry and materials science [1].

Key Intermediate in Anthrapyran Antibiotic Total Synthesis

5-ethenyl-3,4-dihydro-2H-pyran derivatives are essential intermediates for the total synthesis of anthrapyran antibiotics. Their role as the diene partner in a Diels-Alder reaction with naphthoquinone enables the construction of the complex tetracyclic core of these antitumor natural products, a pathway that is inaccessible using simpler pyran building blocks [2].

Precursor for Natural Product-Inspired Libraries

The compound's ability to participate in cycloadditions to form complex oxygen heterocycles makes it a strategic building block for generating libraries of natural product-like molecules. The resulting 3,4-dihydro-2H-pyran motifs are present in numerous bioactive natural products and can be further transformed into tetrahydropyrans, pyridines, or 1,5-dicarbonyl units, expanding the chemical space accessible for drug discovery [3].

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